2-(4-Methoxyphenyl)benzonitrile
Overview
Description
2-(4-Methoxyphenyl)benzonitrile is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystalline Behavior and Photophysical Properties
- Luminescent Materials : Synthesized derivatives of benzonitriles, like those in the study by Ahipa et al. (2014), have been investigated for their liquid crystalline behavior. These compounds, including variations of 2-(4-Methoxyphenyl)benzonitrile, show potential as mesogens with interesting photophysical properties, including blue emission, making them candidates for use in optical and electronic devices (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Cycloaromatization Reactions
- Synthesis of Phenanthridine Derivatives : Wu et al. (1999) demonstrated the utility of benzonitriles in cycloaromatization reactions. Their study on methanolysis of various benzonitriles yielded phenanthridine and biphenyl derivatives, indicating the potential of these compounds in synthetic organic chemistry (Wu, Lin, & Chen, 1999).
Photochemical Studies
- Isomerization Research : The study by Toki et al. (1988) involved the radiation-induced cis-trans isomerization of 1,2-bis(4-methoxyphenyl)cyclopropanes in a benzonitrile solution, offering insights into photochemical reaction mechanisms (Toki, Komitsu, Tojo, Takamuku, Ichinose, Mizuno, & Otsuji, 1988).
Nerve-Highlighting Fluorescent Contrast Agents
- Image-Guided Surgery : Gibbs-Strauss et al. (2011) researched the use of benzonitrile derivatives in developing nerve-highlighting fluorescent contrast agents. These agents can cross blood barriers and highlight nerves, aiding in image-guided surgical procedures (Gibbs-Strauss, Nasr, Fish, Khullar, Ashitate, Siclovan, Johnson, Barnhardt, Hehir, & Frangioni, 2011).
Electronic Applications
- Electrolyte Additive in Lithium-Ion Batteries : Huang et al. (2014) demonstrated the use of 4-(Trifluoromethyl)-benzonitrile as an effective electrolyte additive in lithium-ion batteries. This compound enhances the cyclic stability of the batteries, highlighting its importance in energy storage technology (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
Dye-Sensitized Solar Cells
- Enhancing Solar Cell Efficiency : Latini et al. (2014) explored the use of benzonitrile-based electrolytes in dye-sensitized solar cells (DSSCs). Their research suggests that benzonitrile can improve the long-term stability and efficiency of DSSCs, making it a valuable solvent in solar energy applications (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
Tyrosinase Inhibitors
- Enzyme Inhibition Studies : Nihei and Kubo (2019) identified 4-methoxybenzonitrile as an inhibitor of mushroom tyrosinase, a key enzyme in melanin synthesis. This finding is significant for research in biochemistry and potentially in dermatological applications (Nihei & Kubo, 2019).
Future Directions
While specific future directions for “2-(4-Methoxyphenyl)benzonitrile” were not found, there are studies on similar compounds that suggest potential future directions. For instance, a study on the synthesis and mode of action of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties suggests potential applications in antimicrobial treatments . Another study on the biological activities of oxazole derivatives suggests potential applications in various therapeutic areas .
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSSOXPGEMBIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362683 | |
Record name | 2-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125610-78-8 | |
Record name | 2-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.